

A Deep Dive into the Pharmacokinetics and Bioavailability of Oral Fosmanogepix

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent under clinical development for the treatment of invasive fungal infections.[1] As a prodrug, fosmanogepix is rapidly converted to its active moiety, manogepix (MGX), by systemic phosphatases following both intravenous (IV) and oral administration.[1][2] Manogepix exerts its antifungal activity by targeting the fungal enzyme Gwt1, which is crucial for the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. This inhibition disrupts the fungal cell wall, leading to cell death.[1][3][4][5] A key attribute of fosmanogepix is its high oral bioavailability, which facilitates a seamless transition from intravenous to oral therapy.[1][2] This guide provides a comprehensive technical overview of the pharmacokinetics and bioavailability of oral fosmanogepix, summarizing key clinical trial data and experimental protocols.

Mechanism of Action

Manogepix, the active form of **fosmanogepix**, inhibits the Gwt1 enzyme, a critical component in the fungal cell wall biosynthesis pathway.[3][6] Gwt1 is responsible for the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI), an essential early step in the GPI-anchor biosynthesis pathway, which occurs in the endoplasmic reticulum.[5] By inhibiting Gwt1, manogepix disrupts the maturation and localization of GPI-anchored mannoproteins, which are vital for the structural integrity and virulence of the fungal cell.[3][5] This novel mechanism of



action provides activity against a wide range of yeasts and molds, including multidrug-resistant strains.[2][5]

Endoplasmic Reticulum Lumen

GicN-PI

GicN-PI

GicN(acyi)PI

Further Steps

GPI-Anchored proteins

Grifficking and Anchoring

Further Steps

GPI-anchored proteins

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Mechanism of action of manogepix.

Pharmacokinetics of Oral Fosmanogepix



The pharmacokinetic profile of **fosmanogepix** has been extensively evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patient populations. These studies have consistently shown high oral bioavailability and dose-proportional pharmacokinetics of the active moiety, manogepix.[1]

Pharmacokinetic Parameters in Healthy Volunteers

Clinical trials in healthy adult volunteers have demonstrated the favorable pharmacokinetic profile of oral **fosmanogepix**. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies have been conducted.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Oral Manogepix in Healthy Volunteers[7][8]

Dose (mg)	Cmax (μg/mL) AUC (μg·h/mL)	
100	1.30	87.5
300	-	-
500	6.41	205

Data presented as geometric mean values.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Oral Manogepix in Healthy Volunteers (14 days of dosing)[2][9]

Dose (mg)	Cmax (µg/mL)	AUC0-24 (μg·h/mL)	Half-life (days)
500	6.18	192	~2.5
1000	21.3	325	~2.5

Data presented as geometric mean values.

Pharmacokinetics in Special Populations



A study in patients with acute myeloid leukaemia (AML) and neutropenia receiving remission induction chemotherapy evaluated the pharmacokinetics of oral **fosmanogepix** at a dose of 500 mg once daily for 14 days.[10] The results were in line with data from healthy volunteers, suggesting that the pharmacokinetics of manogepix are not significantly altered in this patient population.[10]

Bioavailability

Oral bioavailability of manogepix following administration of **fosmanogepix** has been reported to be greater than 90%.[2][9][10][11] This high bioavailability allows for a seamless transition from intravenous to oral dosing without compromising drug exposure.[2][11] A study evaluating an IV to oral switch demonstrated that plasma concentrations of manogepix were maintained after switching from 600 mg IV to 800 mg oral daily doses.[12][13]

Food Effect

The administration of oral **fosmanogepix** with a high-fat, high-calorie meal has been shown to have no significant effect on the rate or extent of absorption of manogepix.[9] However, administration under post-cibum (after a meal) conditions improved tolerability compared to ante-cibum (before a meal) conditions.[7][8]

Experimental Protocols

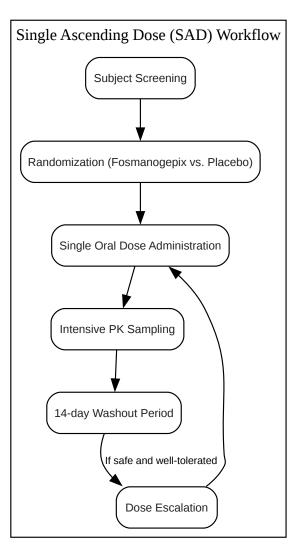
The pharmacokinetic data presented were generated from rigorously designed clinical trials. The following sections detail the methodologies employed in key studies.

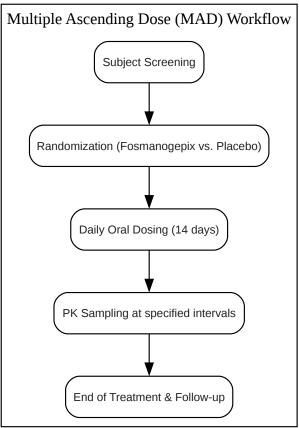
Phase 1 Single and Multiple Ascending Dose Studies

- Study Design: These were placebo-controlled, single- and multiple-ascending dose studies.
 [7][8] In the SAD portion, subjects received single oral doses of fosmanogepix (e.g., 100 mg, 300 mg, 500 mg) or placebo, with a washout period between doses.
 [9] In the MAD portion, subjects received daily oral doses of fosmanogepix (e.g., 500 mg, 1000 mg) or placebo for 14 consecutive days.
- Subject Population: Healthy adult volunteers, typically aged 18 to 55 years. [7][8]
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of manogepix.[1]



- Analytical Method: Plasma concentrations of manogepix were determined using validated analytical methods, though specific details of the assays are not consistently reported in the cited literature.
- Safety Monitoring: Safety and tolerability were assessed throughout the trials via monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[9]





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Phase 1 SAD and MAD Study Workflow.



IV to Oral Switch Study

- Study Design: This was a Phase 1, placebo-controlled study to evaluate the safety, tolerability, and pharmacokinetics of switching from intravenous to oral fosmanogepix.[12]
 [13]
- Subject Population: Healthy adult volunteers, aged 18 to 65 years.[12][13]
- Dosing Regimen: Participants received two IV loading doses of 1,000 mg, followed by 600 mg IV daily, and then switched to 800 mg oral daily doses.[12][13]
- Pharmacokinetic Assessment: The study aimed to demonstrate that steady-state plasma concentrations of manogepix were maintained after the switch from IV to oral administration.
 [12][13]

Conclusion

Oral **fosmanogepix** demonstrates a favorable pharmacokinetic profile characterized by high bioavailability, dose-proportional exposure of its active moiety manogepix, and a long half-life supporting once-daily dosing. The ability to switch from intravenous to oral administration without compromising therapeutic drug levels offers a significant clinical advantage. These properties, combined with its novel mechanism of action and broad spectrum of activity, position **fosmanogepix** as a promising new agent in the treatment of invasive fungal infections.

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- To cite this document: BenchChem. [A Deep Dive into the Pharmacokinetics and Bioavailability of Oral Fosmanogepix]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667579#pharmacokinetics-and-bioavailability-of-oral-fosmanogepix]

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